Product packaging for N-isobutyl-4-isopropylbenzenesulfonamide(Cat. No.:)

N-isobutyl-4-isopropylbenzenesulfonamide

Cat. No.: B272576
M. Wt: 255.38 g/mol
InChI Key: KMWUIUNGVFEOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Sulfonamide Chemistry in Contemporary Medicinal Science

The history of sulfonamides in medicine is rich and impactful, marking the dawn of the antibiotic era with the discovery of Prontosil. vulcanchem.com This class of compounds, characterized by the presence of a sulfonyl group connected to an amine, has demonstrated a remarkable versatility that extends far beyond its initial antibacterial applications. google.comnih.gov In contemporary medicinal science, sulfonamides are integral to the design of a wide array of drugs, including diuretics, anticonvulsants, and antiretroviral agents. vulcanchem.com

The enduring relevance of sulfonamide chemistry lies in its capacity to serve as a scaffold for creating diverse molecular architectures with a broad spectrum of biological activities. google.comnih.gov Researchers are continually exploring new derivatives, leveraging the sulfonamide moiety to modulate the physicochemical and pharmacological properties of new chemical entities. This has led to the development of targeted therapies, including enzyme inhibitors and agents for complex diseases. google.comnih.gov

Significance of N-isobutyl-4-isopropylbenzenesulfonamide as a Research Compound

While not as extensively studied as some other sulfonamides, this compound holds significance as a research compound due to its specific structural features. The presence of both an isobutyl group on the nitrogen atom and an isopropyl group on the benzene (B151609) ring imparts a distinct lipophilicity and steric profile to the molecule. These characteristics are of particular interest in chemical biology for several reasons:

Probing Molecular Interactions: The specific size and shape of the isobutyl and isopropyl groups can be used to probe the binding pockets of target proteins, helping to elucidate structure-activity relationships.

Modulating Pharmacokinetics: The lipophilic nature of the compound can influence its absorption, distribution, metabolism, and excretion (ADME) properties, providing a model for understanding how such substitutions affect a drug's behavior in a biological system.

Scaffold for Further Synthesis: this compound can serve as a starting material or a reference compound for the synthesis of more complex molecules with potential therapeutic applications.

The study of such a compound contributes to the broader understanding of how subtle changes in the structure of a sulfonamide can lead to significant differences in its biological activity.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound is primarily focused on understanding its fundamental chemical and physical properties, as well as its potential interactions with biological systems. The objectives of this research can be summarized as follows:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound with high purity. This includes the characterization of its structure and physicochemical properties.

Biological Screening: Evaluating the compound's activity across a range of biological assays to identify any potential therapeutic effects or mechanisms of action. This often involves screening against various enzymes, receptors, and cell lines.

Structure-Activity Relationship (SAR) Studies: Using the compound as a tool to understand how its specific chemical structure relates to its biological activity. This knowledge is crucial for the rational design of new and more potent sulfonamide-based drugs.

The research on this compound, while still in its early stages, is part of a larger effort to expand the chemical space of sulfonamide derivatives and uncover new therapeutic possibilities.

Interactive Data Tables

Below are interactive tables detailing the chemical properties of this compound and a list of related chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular Formula C13H21NO2S
Molecular Weight 255.38 g/mol
IUPAC Name This compound
CAS Number Not available
Predicted XLogP3 3.2
Predicted Hydrogen Bond Donor Count 1
Predicted Hydrogen Bond Acceptor Count 2
Predicted Rotatable Bond Count 4

Note: The properties in this table are predicted based on the chemical structure, as extensive experimental data is not publicly available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO2S B272576 N-isobutyl-4-isopropylbenzenesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO2S

Molecular Weight

255.38 g/mol

IUPAC Name

N-(2-methylpropyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C13H21NO2S/c1-10(2)9-14-17(15,16)13-7-5-12(6-8-13)11(3)4/h5-8,10-11,14H,9H2,1-4H3

InChI Key

KMWUIUNGVFEOFM-UHFFFAOYSA-N

SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C(C)C

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C(C)C

Origin of Product

United States

Synthetic Methodologies for N Isobutyl 4 Isopropylbenzenesulfonamide

Established Synthetic Pathways for Benzenesulfonamide (B165840) Derivatives

The synthesis of benzenesulfonamides is a well-documented area of organic chemistry, with several reliable methods available. These approaches can be broadly categorized into two main strategies: the formation of the sulfonamide bond by reacting a sulfonyl chloride with an amine, and the coupling of pre-existing sulfonamide moieties with other molecules.

Amination of Sulfonyl Chlorides

The most traditional and widely employed method for synthesizing benzenesulfonamides is the reaction of a benzenesulfonyl chloride with a primary or secondary amine. alrasheedcol.edu.iqgoogle.com This reaction, often referred to as sulfonylation, proceeds through a nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. cbijournal.com Common bases include pyridine, triethylamine, or even an excess of the amine reactant itself. The choice of solvent can vary, with common options being tetrahydrofuran (B95107) (THF), diethyl ether, or aqueous solutions under specific pH conditions. cbijournal.comresearchgate.net The reaction conditions, such as temperature, are often mild, ranging from 0°C to room temperature. cbijournal.com

A variety of sulfonyl chlorides and amines can be used, making this a highly versatile method for generating a diverse library of sulfonamide derivatives. The availability of starting materials is a key advantage, as many substituted benzenesulfonyl chlorides and amines are commercially available or can be readily prepared. google.com

Coupling Reactions Involving Sulfonamide Moieties

More recent advancements in organic synthesis have introduced various coupling reactions that allow for the formation of sulfonamides, sometimes avoiding the need for pre-formed sulfonyl chlorides. acs.org These methods can offer alternative routes with different functional group tolerances and may be more suitable for complex molecule synthesis.

One such approach involves the coupling of arylboronic acids with a sulfur dioxide surrogate and an amine in a one-pot, three-component reaction. acs.orgorganic-chemistry.org This metal-free method proceeds through sequential C-S and S-N bond formation and can tolerate a wide range of functional groups. acs.org Another strategy is the copper-catalyzed N-arylation of sulfonamides with aryl halides, which is particularly useful for preparing N-aryl sulfonamides. nih.gov

Additionally, palladium-catalyzed coupling reactions have been developed that utilize aryl iodides and a sulfur dioxide surrogate to generate aryl ammonium (B1175870) sulfinates in situ, which can then be reacted with an amine to form the desired sulfonamide. organic-chemistry.org These modern coupling techniques provide powerful tools for medicinal chemists and researchers to access novel sulfonamide structures that might be difficult to obtain through traditional methods.

Targeted Synthesis of N-isobutyl-4-isopropylbenzenesulfonamide

The specific synthesis of this compound is a direct application of the general principles outlined above, requiring careful selection of precursors and optimization of reaction conditions to achieve high yield and purity.

Precursor Selection and Reactant Design

The most direct and logical synthetic route to this compound involves the reaction between 4-isopropylbenzenesulfonyl chloride and isobutylamine (B53898).

4-Isopropylbenzenesulfonyl Chloride : This precursor provides the "4-isopropylbenzenesulfonyl" portion of the target molecule. It can be synthesized by the chlorosulfonation of cumene (B47948) (isopropylbenzene). google.com

Isobutylamine : This commercially available primary amine provides the "N-isobutyl" fragment of the final product.

The structures of these key reactants are presented in the table below.

Reactant NameChemical StructureRole in Synthesis
4-Isopropylbenzenesulfonyl Chloride4-Isopropylbenzenesulfonyl Chloride StructureProvides the aryl-sulfonyl group
IsobutylamineIsobutylamine StructureProvides the N-alkyl group

Reaction Conditions and Parameter Optimization

The reaction to form this compound is typically carried out by slowly adding the 4-isopropylbenzenesulfonyl chloride to a solution of isobutylamine. The optimization of several parameters is crucial for maximizing the yield and purity of the product.

ParameterTypical ConditionsImpact on Reaction
Solvent Dichloromethane, Tetrahydrofuran (THF), or Diethyl EtherThe choice of solvent can influence the solubility of reactants and the reaction rate.
Base Pyridine or an excess of isobutylamineNeutralizes the HCl byproduct, driving the reaction to completion.
Temperature 0 °C to room temperatureLower temperatures are often used initially to control the exothermic reaction, followed by stirring at room temperature to ensure completion.
Stoichiometry A slight excess of the amine may be used.Using an excess of the less expensive reactant can help drive the reaction to completion.

The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is typically worked up by washing with aqueous acid and base to remove unreacted starting materials and byproducts. The final product can then be purified by recrystallization or column chromatography.

Derivatization Strategies and Analogue Generation for this compound Research

To explore the structure-activity relationships of this compound, researchers often synthesize a series of analogues by systematically modifying different parts of the molecule. This allows for the investigation of how changes in the chemical structure affect the compound's properties.

Derivatization can be targeted at three main positions:

The Alkyl Group on the Nitrogen (R¹) : The isobutyl group can be replaced with a wide variety of other alkyl or aryl groups. This is achieved by using different primary or secondary amines in the reaction with 4-isopropylbenzenesulfonyl chloride.

The Substituent on the Benzene (B151609) Ring (R²) : The isopropyl group can be replaced by other functional groups. This requires the synthesis or purchase of different substituted benzenesulfonyl chlorides.

The Sulfonamide Nitrogen : The hydrogen on the sulfonamide nitrogen can be substituted, for example, through alkylation reactions, to create N,N-disubstituted sulfonamides.

The table below illustrates potential derivatization strategies.

Position of DerivatizationExample of ModificationResulting Analogue Structure
R¹ (Alkyl group on Nitrogen)Replace isobutylamine with benzylamineN-benzyl-4-isopropylbenzenesulfonamide
R² (Substituent on Benzene Ring)Replace 4-isopropylbenzenesulfonyl chloride with 4-methoxybenzenesulfonyl chlorideN-isobutyl-4-methoxybenzenesulfonamide
Sulfonamide NitrogenAlkylation of this compound with methyl iodideN-isobutyl-N-methyl-4-isopropylbenzenesulfonamide

These strategies allow for the systematic exploration of the chemical space around the parent compound, which is a common practice in fields like medicinal chemistry for optimizing the properties of a lead compound. nih.gov

Structural Characterization and Elucidation Techniques for N Isobutyl 4 Isopropylbenzenesulfonamide

Advanced Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce the presence of specific functional groups, determine the electronic environment of individual atoms, and map out the fragmentation patterns of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-isobutyl-4-isopropylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed to confirm its structure.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The aromatic protons on the para-substituted benzene (B151609) ring would appear as two doublets in the downfield region, typically between 7.4 and 7.9 ppm. The proton of the sulfonamide (N-H) would likely appear as a triplet, the chemical shift of which can be concentration-dependent but is generally observed in the range of 4.2-5.0 ppm for N-alkylsulfonamides massbank.eu.

The protons of the isopropyl group attached to the benzene ring would show a septet for the single methine proton and a doublet for the six equivalent methyl protons. The isobutyl group attached to the sulfonamide nitrogen would exhibit a triplet for the two methylene (B1212753) protons adjacent to the nitrogen, a multiplet for the single methine proton, and a doublet for the six equivalent methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks for each carbon atom are expected. The aromatic carbons would resonate in the region of 120-150 ppm. The carbon atoms of the isopropyl and isobutyl groups would appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data are estimated based on typical chemical shifts for similar structural motifs and may not represent experimentally determined values.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to SO₂)7.8 - 7.9 (d)~127
Aromatic CH (ortho to isopropyl)7.4 - 7.5 (d)~127
Aromatic C-SO₂-~140
Aromatic C-isopropyl-~155
Isopropyl CH3.0 - 3.2 (septet)~34
Isopropyl CH₃1.2 - 1.3 (d)~23
Sulfonamide NH4.5 - 5.0 (t)-
Isobutyl N-CH₂2.8 - 3.0 (t)~50
Isobutyl CH1.7 - 1.9 (m)~28
Isobutyl CH₃0.8 - 0.9 (d)~20

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

The fragmentation of aromatic sulfonamides upon electron ionization or electrospray ionization typically involves several characteristic pathways. A common fragmentation is the cleavage of the S-N bond, which can lead to the formation of the 4-isopropylbenzenesulfonyl cation. Another frequent fragmentation pathway for sulfonamides is the elimination of sulfur dioxide (SO₂), a loss of 64 mass units, which can occur through rearrangement processes jst.go.jpripublication.com. The isobutyl group can also undergo fragmentation, leading to the loss of an isobutyl radical or smaller alkyl fragments. The fragmentation of N-alkyl-p-toluenesulfonamides often results in the formation of a CH₃-(C₆H₄)-SO₂⁺ cation (m/z 155) or the elimination of an alkene to yield a protonated p-toluenesulfonamide (B41071) cation (m/z 172) jst.go.jp.

Interactive Data Table: Expected Key Fragment Ions in the Mass Spectrum of this compound

Fragment Ion Proposed Structure Expected m/z
[M]⁺C₁₃H₂₁NO₂S⁺255
[M - C₄H₉]⁺C₉H₁₂NO₂S⁺198
[C₉H₁₁SO₂]⁺4-isopropylbenzenesulfonyl cation183
[M - SO₂]⁺C₁₃H₂₁N⁺191
[C₇H₇]⁺Tropylium ion91
[C₄H₉]⁺Isobutyl cation57

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The sulfonamide group exhibits strong and distinct stretching vibrations for the S=O bonds. The asymmetric and symmetric SO₂ stretching bands are typically observed in the ranges of 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively rsc.orgrsc.org. The N-H stretching vibration of the secondary sulfonamide would appear as a single sharp peak in the region of 3300-3200 cm⁻¹ researchgate.net. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the isopropyl and isobutyl groups would be observed just below 3000 cm⁻¹.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Sulfonamide (SO₂)Asymmetric stretching1350 - 1310
Sulfonamide (SO₂)Symmetric stretching1170 - 1150
Sulfonamide (N-H)Stretching3300 - 3200
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1450
Aliphatic C-HStretching2960 - 2850
S-NStretching940 - 880

X-ray Crystallography for Solid-State Structure Determination

Single Crystal Diffraction Analysis of this compound and Derivatives

Powder X-ray Diffraction for Polymorph Characterization and Structure Solution

Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as solubility and stability.

For this compound, PXRD could be used to characterize the bulk material and to identify any potential polymorphic forms. Each polymorph would produce a unique diffraction pattern, acting as a "fingerprint" for that specific crystalline phase. In cases where single crystals are difficult to obtain, PXRD data can sometimes be used to solve the crystal structure of a compound.

Biological Activity Profiles and Molecular Mechanisms of N Isobutyl 4 Isopropylbenzenesulfonamide

Enzyme Modulation and Inhibition Kinetics

Sulfonamides are a well-established class of compounds known to interact with a variety of enzymes. However, specific studies on N-isobutyl-4-isopropylbenzenesulfonamide are not present in the available literature. The following sections address the requested enzyme targets in the context of this data gap.

Carbonic Anhydrase (CA) Isozyme Inhibition by Sulfonamide Compounds

The sulfonamide group is a classic zinc-binding function that is a hallmark of many potent inhibitors of carbonic anhydrases (CAs). These zinc metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. While a vast body of research exists on the inhibition of various CA isozymes by different sulfonamide-containing molecules, no studies have been published that specifically investigate the inhibitory activity or kinetics of this compound against any CA isozyme.

Proteasome System Modulation by Sulfonamide Analogues

The proteasome system is a critical component of cellular protein degradation and has become an important target in cancer therapy. Certain classes of compounds, including some containing sulfonamide moieties, have been explored for their potential to modulate proteasome activity. However, there is no available research to indicate that this compound has been synthesized or tested for its effects on the proteasome system.

Histone Deacetylase (HDAC) Inhibition Potentials

Histone deacetylases (HDACs) are key enzymes in epigenetic regulation, and their inhibitors are a focus of cancer drug development. The structural features required for HDAC inhibition often include a zinc-binding group, a linker, and a cap group. While some compounds incorporating a sulfonamide or related functionalities have been investigated as HDAC inhibitors, there are no published studies detailing any potential HDAC inhibitory activity for this compound.

Topoisomerase I Binding and Inhibition Studies

Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. They are established targets for anticancer drugs. Although various chemical scaffolds have been shown to inhibit topoisomerase I, a review of the scientific literature reveals no studies on the interaction or inhibitory effects of this compound with this enzyme.

Gamma-Secretase Inhibition Research

Gamma-secretase is an intramembrane protease complex involved in the processing of the amyloid precursor protein, making it a key target in Alzheimer's disease research. While certain sulfonamide-containing compounds have been investigated as gamma-secretase inhibitors or modulators, there is no research available that has explored this compound for this activity.

Receptor Ligand Interactions

Beyond enzyme inhibition, small molecules can exert their effects by binding to cellular receptors. However, there is no information available in the scientific literature regarding any potential receptor ligand interactions for this compound. Its binding affinity and activity at any known receptor have not been reported.

Chemokine Receptor (CCR9) Antagonism Research

There is currently a lack of specific research identifying this compound as a chemokine receptor (CCR9) antagonist. However, the pursuit of small molecule antagonists for CCR9 is an active area of research, particularly for the treatment of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis. nih.gov The rationale for this therapeutic approach is based on the role of the CCR9-CCL25 axis in guiding T cell migration to the gut, which can contribute to chronic inflammation in IBD. nih.gov

Virtual screening and rational drug design have been employed to discover novel CCR9 antagonists. nih.gov These computational methods, which include 2D similarity searches, shape similarity, pharmacophore searching, and molecular docking, have been utilized to identify potential small molecule inhibitors of the CCR9 receptor. nih.gov While this compound has not been explicitly named in these studies, the benzenesulfonamide (B165840) scaffold is a common feature in many biologically active molecules, suggesting that derivatives of this class could be explored for CCR9 antagonistic activity.

Table 1: Examples of CCR9 Antagonists and their Mechanisms

Compound/AntagonistMechanism of ActionTherapeutic Target
Vercirnon (CCX282-B) Small molecule antagonist of CCR9Inflammatory Bowel Disease
CCX8037 Small molecule antagonist of CCR9Inflammatory Bowel Disease
Novel antagonists (from virtual screening) Inhibition of CCR9-CCL25 interactionInflammatory Bowel Disease

Cellular and Biological Pathway Interference

Benzenesulfonamide derivatives have demonstrated a wide range of cellular and biological pathway interference, suggesting potential therapeutic applications in various diseases.

The antimicrobial properties of benzenesulfonamide derivatives are well-documented, with several mechanisms of action identified. One of the key pathways involves the inhibition of carbonic anhydrases (CAs) present in bacteria, which can interfere with bacterial growth. Some benzenesulfonamide derivatives have shown inhibitory activity against bacterial CAs, such as those from Vibrio cholerae.

Furthermore, certain N-(thiazol-2-yl)benzenesulfonamide derivatives have exhibited antibacterial activity, which can be enhanced when combined with cell-penetrating peptides like octaarginine. rsc.org This suggests a mechanism that may involve improved penetration of the bacterial cell membrane. rsc.org The antibacterial activity of some derivatives has been observed against both Gram-positive and Gram-negative bacteria. rsc.org

Table 2: Antimicrobial Activity of Selected Benzenesulfonamide Derivatives

Derivative TypeTarget Organism(s)Observed Effect
N-(thiazol-2-yl)benzenesulfonamidesS. aureus, A. xylosoxidansLow Minimum Inhibitory Concentration (MIC) rsc.org
4-thiazolone-based benzenesulfonamidesS. aureus, S. typhimurium, K. pneumoniaSignificant growth inhibition semanticscholar.org
Carboxamide-bearing benzenesulfonamidesE. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, A. nigerPotent antimicrobial activity frontiersin.orgnih.gov

Benzenesulfonamide derivatives have emerged as promising anticancer agents, acting through various cellular mechanisms. A primary mechanism is the inhibition of carbonic anhydrase isozymes, particularly CA IX, which is overexpressed in many tumors and contributes to the acidic tumor microenvironment. nih.gov Inhibition of CA IX can disrupt the pH balance in cancer cells, leading to apoptosis. nih.gov

Other antitumor mechanisms of benzenesulfonamide derivatives include:

Inhibition of Receptor Tyrosine Kinases (RTKs): Some derivatives act as inhibitors of RTKs like the tropomyosin receptor kinase A (TrkA), which are involved in cancer cell proliferation, survival, and migration. tuni.fituni.finih.gov

Wnt/β-catenin/GSK3β Pathway Interference: A novel benzenesulfonamide-1,2,3-triazole hybrid has been shown to suppress ovarian cancer cell proliferation, migration, and invasion by affecting this critical signaling pathway. nih.gov

Induction of Apoptosis: Certain derivatives have been shown to induce apoptosis in cancer cells, as demonstrated by an increase in annexin V-FITC staining. nih.gov

Table 3: Antitumor Mechanisms of Benzenesulfonamide Derivatives

Derivative ClassCellular MechanismTarget Cancer Type(s)
4-thiazolone-based benzenesulfonamidesCarbonic Anhydrase IX Inhibition, Apoptosis Induction nih.govBreast Cancer (MDA-MB-231, MCF-7) nih.gov
Benzenesulfonamide-1,2,3-triazole hybridWnt/β-catenin/GSK3β Pathway Inhibition nih.govOvarian Cancer (OVCAR-8) nih.gov
Thiadiazol-benzenesulfonamide analogsReceptor Tyrosine Kinase (TrkA) Inhibition tuni.fituni.finih.govGlioblastoma (U87) tuni.finih.gov

Novel benzenesulfonamide derivatives have demonstrated significant anti-inflammatory activity by modulating key signaling pathways. Studies have shown that these compounds can suppress the production of pro-inflammatory mediators. mdpi.com The mechanisms underlying these anti-inflammatory effects include:

Reduction of Pro-inflammatory Cytokines: Certain derivatives have been shown to decrease the levels of TNF-α, IL-1α, IL-1β, and IL-6 in inflamed tissues. mdpi.com

Inhibition of COX Enzymes: Some compounds reduce the levels of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that are crucial in the inflammatory cascade. mdpi.com

Enhancement of Antioxidant Levels: An increase in the levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH) has been observed, which can counteract the oxidative stress associated with inflammation. mdpi.com

The antioxidant properties of benzenesulfonamide derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress. researchgate.net Oxidative stress is implicated in various pathological conditions, and compounds with antioxidant activity can offer therapeutic benefits. researchgate.net The antioxidant capacity of these derivatives has been evaluated using various in vitro assays, including:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. mdpi.com

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This assay is based on the reduction of Cu²⁺ to Cu⁺ by the antioxidant compound. nih.gov

Reactive Oxygen Species (ROS) Assays: These assays measure the reduction of intracellular ROS in cell lines. mdpi.com

Studies on novel benzenesulfonamide-piperazine hybrid compounds and gallic acid sulfonamide derivatives have demonstrated their significant antioxidant potential. mdpi.comnih.gov

Structure Activity Relationship Sar and Ligand Design for N Isobutyl 4 Isopropylbenzenesulfonamide

Impact of N-Substitution on Biological Efficacy and Selectivity

The nature of the substituent on the sulfonamide nitrogen atom plays a pivotal role in determining the biological efficacy and selectivity of benzenesulfonamide (B165840) derivatives. This section explores the influence of the N-isobutyl group in N-isobutyl-4-isopropylbenzenesulfonamide.

The choice between an N-isobutyl and an N-isopropyl group can significantly modulate the pharmacological profile of a benzenesulfonamide. While both are small, branched alkyl groups, their distinct structures lead to differences in steric hindrance and conformational flexibility. The N-isopropyl group is a secondary alkyl group, with the nitrogen atom directly attached to a branched carbon, leading to greater steric bulk in the immediate vicinity of the sulfonamide core. In contrast, the N-isobutyl group is a primary alkyl group, with the branching occurring one carbon away from the nitrogen. This subtle difference can have a profound impact on how the molecule interacts with its biological target.

Generally, increasing the steric bulk on the nitrogen can either enhance or diminish activity, depending on the topology of the target's binding pocket. If the binding site is accommodating, a bulkier group might establish more extensive van der Waals interactions, leading to higher affinity. Conversely, a constrained binding pocket might penalize a bulkier substituent, favoring a smaller or more linear chain. The isobutyl group, being less sterically hindered at the point of attachment compared to the isopropyl group, may allow for a more optimal orientation within certain binding sites.

Table 1: Hypothetical Comparison of N-Alkyl Moiety Effects on Biological Activity

N-Alkyl MoietySteric Hindrance at NitrogenConformational FlexibilityPotential Impact on Activity
N-isobutylModerateHigherMay allow for better fit in sterically demanding pockets; increased flexibility could facilitate induced-fit binding.
N-isopropylHighLowerMay provide stronger van der Waals contacts if the pocket is accommodating; reduced flexibility could be entropically favorable upon binding.

The N-alkyl chain, in this case, the isobutyl group, influences the molecule's properties through both steric and electronic effects.

Structural Modifications of the Sulfonamide Bridge

The sulfonamide group (-SO₂NH-) is a critical linker and pharmacophoric element. Its structural modification through bioisosteric replacement is a common strategy in drug design to improve properties such as metabolic stability, solubility, and binding affinity. nih.govajptr.comopenaccessjournals.com

Common bioisosteric replacements for the sulfonamide group include:

Reversed Sulfonamide (-NHSO₂-): This modification alters the orientation of the hydrogen bond donor and acceptor groups, which can lead to different interactions with the target protein.

Acylsulfonamide (-SO₂NHCO-): The introduction of a carbonyl group can provide an additional hydrogen bond acceptor and may alter the pKa of the remaining N-H proton. openaccessjournals.com

Sulfoximine (-S(O)(NH)-): This replacement introduces a chiral center at the sulfur atom and alters the geometry and electronic properties of the linker.

Urea (B33335) (-NHCONH-): A urea linkage can mimic some of the hydrogen bonding properties of the sulfonamide group. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the physicochemical properties of a series of compounds with their biological activities. youtube.com For sulfonamide derivatives, including structures related to this compound, QSAR studies are instrumental in predicting the therapeutic potential and guiding the synthesis of more potent and selective agents. nih.gov These models are built upon the principle that the biological effect of a compound is a function of its molecular structure and properties.

In the development of QSAR models for sulfonamide derivatives, a range of molecular descriptors are calculated and correlated with a measured biological endpoint, such as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). These descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and electronegativity. nih.gov

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the compound, often represented by the logarithm of the octanol-water partition coefficient (logP). nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related sulfonamide compounds with a range of biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. medwinpublishers.com

For instance, a hypothetical QSAR model for a series of benzenesulfonamide derivatives might yield an equation like:

pIC50 = 0.85 * logP - 0.23 * (Molecular Weight) + 1.2 * (H-bond donors) + 2.5

This equation would suggest that higher lipophilicity (logP) and a greater number of hydrogen bond donors contribute positively to the inhibitory activity, while increased molecular weight has a negative impact.

The insights gained from QSAR models are invaluable for understanding the structural requirements for the desired biological activity. nih.gov For example, studies on sulfonamide-based inhibitors of matrix metalloproteinases (MMPs) have utilized QSAR to guide the design of more potent inhibitors. nih.gov Similarly, QSAR models have been developed for sulfonamides targeting other enzymes, such as carbonic anhydrase, providing a rational basis for designing new therapeutic agents. medwinpublishers.com

To illustrate the relationship between molecular properties and biological activity in a series of hypothetical sulfonamide derivatives, the following interactive data table can be used. By sorting the data based on different descriptors, one can observe potential trends that could be captured by a QSAR model.

CompoundpIC50logPMolecular WeightH-Bond DonorsH-Bond Acceptors
Derivative 1 6.52.132013
Derivative 2 7.22.831023
Derivative 3 6.82.533514
Derivative 4 7.53.130522
Derivative 5 6.21.935013
Derivative 6 7.93.529022

This table contains hypothetical data for illustrative purposes.

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore modeling is a crucial aspect of ligand-based drug design that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. youtube.com For sulfonamide derivatives, a pharmacophore model highlights the key steric and electronic features necessary for optimal interaction with a biological target. youtube.com

A pharmacophore model is typically composed of features such as:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic centers

Positive and negative ionizable groups

The identification of a pharmacophore can be achieved through two main approaches:

Ligand-based pharmacophore modeling: This method is employed when the three-dimensional structure of the target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are believed to be responsible for their activity. nih.gov

Structure-based pharmacophore modeling: When the crystal structure of the target protein in complex with a ligand is available, a pharmacophore model can be derived directly from the key interactions observed between the ligand and the active site residues. mdpi.com

Once a pharmacophore model has been established for a series of sulfonamide derivatives, it serves as a valuable tool for lead optimization. Lead optimization is the process of modifying the structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. The principles of lead optimization guided by a pharmacophore model include:

Scaffold Hopping: Replacing the central core of the molecule with a new scaffold that maintains the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Functional Group Modification: Altering or adding functional groups to the lead compound to enhance its interactions with the target, as predicted by the pharmacophore model. For instance, adding a hydrogen bond donor at a specific position might increase binding affinity.

Conformational Constraint: Modifying the molecule to lock it into its bioactive conformation, which is the specific three-dimensional shape it adopts when binding to the target. This can improve potency and reduce off-target effects.

For example, in the design of novel sulfonamide inhibitors, a pharmacophore model might reveal the importance of a hydrophobic group, a hydrogen bond donor, and an aromatic ring at specific relative distances. Lead optimization would then involve synthesizing new derivatives where these features are fine-tuned. The isobutyl and isopropyl groups on this compound, for instance, contribute to the hydrophobic character of the molecule, which could be a key feature of a relevant pharmacophore. By systematically modifying these and other parts of the molecule and evaluating the resulting changes in activity, researchers can refine the structure to achieve the desired therapeutic profile.

The integration of pharmacophore modeling and lead optimization has been successfully applied to various classes of sulfonamides, including those with antibacterial, antifungal, and anticancer properties. nih.govqub.ac.uk This approach accelerates the drug discovery process by focusing synthetic efforts on compounds that are most likely to succeed.

Preclinical Investigations and Efficacy Assessment of N Isobutyl 4 Isopropylbenzenesulfonamide

In Vitro Pharmacological Assays

In vitro assays are fundamental in early-stage drug discovery to determine a compound's biological activity at a cellular and molecular level. These tests precede animal studies and provide initial insights into mechanism of action and potential therapeutic utility.

Enzyme Kinetic Studies for Target Engagement

Enzyme kinetic studies are performed to understand how a compound interacts with its intended molecular target. These assays measure parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency and mechanism of inhibition (e.g., competitive, non-competitive). Despite the importance of this data for characterizing a molecule's target engagement, specific enzyme kinetic studies for N-isobutyl-4-isopropylbenzenesulfonamide have not been reported in the available scientific literature.

Cell-Based Bioactivity Screens (e.g., cell viability, reporter gene assays)

Cell-based assays assess the effect of a compound on whole cells, providing a more complex biological context than enzyme assays. These screens can measure a variety of endpoints, including cell viability, proliferation, and the activation or inhibition of specific signaling pathways.

Reporter gene assays are a common tool to measure the activity of a specific signaling pathway. In these assays, a reporter gene (such as luciferase) is linked to a genetic regulatory element that is responsive to a pathway of interest. Changes in reporter gene expression indicate that the compound is modulating that pathway. While direct reporter gene assay results for this compound are not available, studies on structurally similar bis-aryl sulfonamides have been conducted. For instance, in structure-activity relationship (SAR) studies of related compounds, an N-isobutyl derivative was synthesized and evaluated in nuclear factor kappa B (NF-κB) and interferon-stimulating response element (ISRE) reporter assays. This derivative demonstrated regained activity in both assays compared to an N-isopropyl version, which was inactive in the NF-κB assay, suggesting that the spacing of the alkyl group is important for activity in these immune-stimulating pathways.

Cell viability assays, such as the MTT assay, are used to determine the concentration at which a compound may become cytotoxic. This is crucial for establishing a therapeutic window. No specific cell viability data for this compound is currently published.

Microbiological Susceptibility Testing

For compounds being investigated as potential antimicrobial agents, susceptibility testing is essential. These tests determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Standard methods include broth microdilution and agar diffusion assays. There is currently no published data detailing the microbiological susceptibility of bacteria or fungi to this compound.

In Vivo Efficacy Studies in Disease Models (non-toxicological, non-safety aspects)

Following promising in vitro results, compounds are tested in living organisms to assess their efficacy in a complex biological system. These studies are critical for understanding how a compound behaves in a whole organism and its potential to treat a specific disease.

Assessment of Therapeutic Modulation in Relevant Animal Models

Efficacy is evaluated in established animal models that mimic human diseases. Researchers assess whether the compound can produce a desired therapeutic effect, such as reducing tumor size in a cancer model or alleviating symptoms in an inflammation model. The selection of the animal model is dependent on the therapeutic area being investigated. At present, there are no published in vivo efficacy studies or assessments of therapeutic modulation in animal models for this compound.

Selectivity and Off-Target Profiling (Mechanistic Research)

Selectivity profiling is a critical step to ensure that a compound primarily interacts with its intended target, thereby minimizing the potential for side effects caused by interactions with other unintended molecules (off-targets). This is often done through broad screening panels where the compound is tested against a large number of different receptors, enzymes, and ion channels. Detailed mechanistic research to confirm the compound's selectivity and identify any potential off-target interactions has not been reported for this compound in the available literature.

Computational Chemistry and Molecular Modeling Applications for N Isobutyl 4 Isopropylbenzenesulfonamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This analysis is fundamental in structure-based drug design for understanding and predicting how a compound like N-isobutyl-4-isopropylbenzenesulfonamide might interact with a biological target.

Docking algorithms explore a vast number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score that estimates the binding affinity. For this compound, this involves placing the molecule into the active site of a target protein and evaluating potential binding poses. The results can reveal how the isopropyl and isobutyl groups fit into hydrophobic pockets and how the sulfonamide group might form hydrogen bonds.

The predicted binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), helps to rank potential drug candidates. A lower binding energy generally suggests a more stable and favorable interaction. nih.gov These scoring functions are crucial for identifying compounds that are most likely to be potent inhibitors or modulators of the target protein. nih.gov

Table 1: Hypothetical Docking Scores for this compound with Different Protein Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)Key Interaction Types
Carbonic Anhydrase II-8.21.5 µMHydrogen Bond, Hydrophobic
PTP1B-7.54.2 µMHydrophobic, van der Waals
Cyclooxygenase-2-9.1450 nMHydrophobic, π-Sulfur

Note: The data in this table is illustrative and represents the type of output generated from molecular docking studies.

A critical output of molecular docking is the detailed map of interactions between the ligand and the amino acid residues of the protein. biorxiv.org For this compound, these interactions are primarily non-covalent.

Hydrophobic Interactions: The nonpolar isopropyl and isobutyl groups are likely to interact with hydrophobic amino acid residues such as valine, leucine, isoleucine, and alanine (B10760859) within the protein's binding pocket. frontiersin.org

Hydrogen Bonds: The oxygen and nitrogen atoms of the sulfonamide group are capable of acting as hydrogen bond acceptors and donors, respectively. They can form crucial hydrogen bonds with polar or charged residues like serine, threonine, or the protein backbone itself. researchgate.net

π-Stacking: The benzene (B151609) ring can engage in π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Identifying these key residues is essential for understanding the structural basis of binding and for designing more potent and selective analogs. nih.gov

Table 2: Potential Interacting Residues for this compound

Functional Group of LigandPotential Interaction TypeKey Amino Acid Residues
Isopropyl GroupHydrophobicValine, Leucine, Isoleucine
Isobutyl GroupHydrophobicAlanine, Proline, Phenylalanine
Benzene Ringπ-Stacking / HydrophobicTryptophan, Tyrosine, Phenylalanine
Sulfonamide (-SO₂NH-)Hydrogen BondSerine, Asparagine, Glutamine, Arginine

Note: This table lists potential interactions based on the chemical structure of the compound and general principles of protein-ligand binding.

Molecular Dynamics (MD) Simulations for Conformational Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the flexibility of the ligand and the protein, and the stability of their complex. cnr.it For the this compound-protein complex, an MD simulation can:

Assess the stability of the predicted docking pose over a period of nanoseconds to microseconds.

Reveal conformational changes in the protein or ligand upon binding.

Identify the role of water molecules in mediating protein-ligand interactions.

Calculate binding free energies with higher accuracy than docking scores.

Analysis of the root-mean-square deviation (RMSD) of the ligand during the simulation can confirm whether it remains stably bound in the active site.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

To gain a deeper understanding of the intrinsic properties of this compound, quantum mechanical methods like Ab Initio and Density Functional Theory (DFT) are employed. arxiv.org These methods solve the electronic Schrödinger equation to provide detailed information about the molecule's electronic structure. ethz.ch For this compound, DFT calculations can determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Distribution of Electron Density: Identifying electron-rich and electron-poor regions.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity.

Electrostatic Potential (ESP) Map: Visualizes charge distribution, which is key to predicting intermolecular interactions like hydrogen bonding. mdpi.com

These calculations provide fundamental parameters that can be used to refine the force fields for more accurate molecular dynamics simulations. mdpi.com

De Novo Design and Virtual Screening Methodologies

This compound can serve as a starting point for discovering new, potentially more effective compounds through de novo design and virtual screening.

Virtual Screening: This technique uses computational methods to search large libraries of existing compounds to identify those that are likely to bind to a specific protein target. nih.gov If this compound shows activity, its structure can be used as a query to find commercially available molecules with similar shapes and chemical features (a pharmacophore).

De Novo Design: This approach involves building novel molecular structures from scratch. nih.gov Algorithms can use the binding site of a target protein and the known interactions of a core scaffold like this compound to design new molecules with optimized binding characteristics. This allows for the exploration of novel chemical space not present in existing databases. nih.gov

These methodologies accelerate the hit-to-lead optimization process in drug discovery by prioritizing the synthesis and testing of compounds with a higher probability of success.

Concluding Perspectives and Future Research Directions for N Isobutyl 4 Isopropylbenzenesulfonamide

Advancements in Sulfonamide-Based Therapeutic Agent Design

The versatility of the sulfonamide group (-SO₂NH₂) has allowed for its incorporation into a wide array of therapeutic agents with diverse pharmacological activities. acs.org Historically recognized for their antibacterial properties, sulfonamides now encompass a broad spectrum of activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic effects. tubitak.gov.tr The design of modern sulfonamide-based therapeutics has progressed significantly beyond simple substitutions on the aniline (B41778) ring.

A key advancement lies in the creation of hybrid molecules , where the sulfonamide moiety is combined with other pharmacologically active scaffolds. This approach aims to develop agents with dual or multiple mechanisms of action, potentially leading to enhanced efficacy and reduced drug resistance. For instance, researchers have synthesized novel benzenesulfonamides bearing a benzamide (B126) moiety that have demonstrated inhibitory potential against both carbonic anhydrases (CAs) and acetylcholinesterase (AChE), enzymes implicated in various pathological conditions. tubitak.gov.tr

Another significant area of advancement is the focus on isoform-selective inhibitors . Many enzymes targeted by sulfonamides, such as carbonic anhydrases, exist in multiple isoforms, some of which are associated with specific diseases. nih.gov The development of inhibitors that selectively target a disease-relevant isoform while sparing others can minimize off-target effects. Structural studies have shown that modifications to the "tail" of benzenesulfonamide-based inhibitors can modulate their binding affinity and selectivity for different CA isoforms. nih.gov For example, the substitution pattern on the benzene (B151609) ring and the nature of the N-substituent can significantly influence interactions within the enzyme's active site. nih.gov

The following table summarizes the inhibitory activities of some N-substituted benzenesulfonamide (B165840) derivatives against different enzyme targets, illustrating the impact of structural modifications on potency.

Compound TypeTarget EnzymeKey Structural FeaturesObserved Activity (Ki or IC₅₀)
N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamidesCarbonic Anhydrase I (hCA I)Secondary sulfonamide with varied substitutions4.07 ± 0.38 - 29.70 ± 3.18 nM tubitak.gov.tr
N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamidesCarbonic Anhydrase II (hCA II)Secondary sulfonamide with varied substitutions10.68 ± 0.98 - 37.16 ± 7.55 nM tubitak.gov.tr
N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamidesAcetylcholinesterase (AChE)Secondary sulfonamide with varied substitutions8.91 ± 1.65 - 34.02 ± 5.90 nM tubitak.gov.tr
meta-Substituted benzenesulfonamidesMetallo-β-lactamase ImiSmeta-substitution on the phenyl ringIC₅₀ = 0.11–9.3 μM nih.gov
Benzenesulfonamide analogsTropomyosin receptor kinase A (TrkA)Varied hydrazone derivativesIC₅₀ = 58.6 µM for lead compound mdpi.comnih.gov

This table presents data for a range of benzenesulfonamide derivatives to illustrate the potential activities and is not specific to N-isobutyl-4-isopropylbenzenesulfonamide.

Emerging Research Avenues for this compound

Given the lack of specific data for this compound, emerging research avenues must be extrapolated from studies on structurally related compounds. The presence of the N-isobutyl group and the 4-isopropylphenyl moiety suggests several potential areas of investigation.

One promising avenue is the exploration of its potential as an enzyme inhibitor . The benzenesulfonamide core is a well-established pharmacophore for inhibiting metalloenzymes like carbonic anhydrases. acs.org The N-isobutyl group could influence the compound's pharmacokinetic properties, such as its solubility and ability to cross cell membranes. The 4-isopropylphenyl group, a bulky hydrophobic moiety, could play a crucial role in binding to hydrophobic pockets within an enzyme's active site. Research on other N-alkylated sulfonamides has shown that the nature of the alkyl group can significantly impact inhibitory potency and selectivity. tandfonline.com Therefore, future research could involve screening this compound against a panel of enzymes, including various isoforms of carbonic anhydrase, lipoxygenases, and kinases, which are known targets for sulfonamide-based drugs. nih.gov

Another area of interest is its potential application in oncology . Numerous benzenesulfonamide derivatives have been investigated as anticancer agents. rsc.orgnih.gov For example, some analogs have shown potential in treating glioblastoma by targeting receptor tyrosine kinases like TrkA. mdpi.comnih.gov The antiproliferative activity of this compound could be evaluated against various cancer cell lines. Mechanistic studies could then elucidate its mode of action, such as the induction of apoptosis or inhibition of cell cycle progression.

Furthermore, the synthesis and evaluation of a library of structurally related analogs would be a critical step. By systematically varying the N-alkyl substituent and the substitution pattern on the benzene ring, a structure-activity relationship (SAR) profile could be established. This would provide valuable information on the chemical features that are essential for any observed biological activity and guide the design of more potent and selective derivatives.

Challenges and Opportunities in the Development of Next-Generation Sulfonamide Compounds

The development of new sulfonamide-based therapeutics is not without its challenges. A primary hurdle is achieving isoform selectivity to minimize off-target effects and associated toxicities. nih.gov For enzymes like carbonic anhydrases, which have several ubiquitous isoforms, designing inhibitors that only interact with the disease-associated isoform is a significant challenge that requires detailed structural biology and computational modeling.

Another challenge is overcoming drug resistance . In the context of infectious diseases and oncology, the emergence of resistance to existing therapies is a major concern. The development of novel sulfonamides that act on new targets or have multiple mechanisms of action is a key strategy to combat resistance. nih.gov

Despite these challenges, there are numerous opportunities. The advancement of computational chemistry and in silico screening allows for the rational design of new sulfonamide derivatives with improved properties. acs.org These methods can predict the binding affinity of a compound to its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties, thus accelerating the drug discovery process.

There is also a significant opportunity in exploring the therapeutic potential of sulfonamides for a wider range of diseases. For instance, recent studies have investigated sulfonamide derivatives as potential treatments for metabolic disorders and as antiproliferative agents in various cancer models. nih.govmdpi.com The modular nature of sulfonamide synthesis allows for the creation of large and diverse chemical libraries for high-throughput screening against new biological targets.

The following table outlines some of the key challenges and opportunities in the field of sulfonamide drug development.

AspectChallengesOpportunities
Selectivity Achieving high selectivity for disease-specific enzyme isoforms to reduce side effects. nih.govUtilizing structural biology and computational modeling to design isoform-specific inhibitors. nih.govacs.org
Drug Resistance Overcoming acquired resistance mechanisms in infectious agents and cancer cells. nih.govDeveloping hybrid molecules with multiple modes of action and exploring novel therapeutic targets. tubitak.gov.tr
Pharmacokinetics Optimizing the ADME properties of new derivatives to ensure they reach their target in effective concentrations.Systematic modification of the sulfonamide scaffold to improve solubility, metabolic stability, and bioavailability. mdpi.com
Synthetic Chemistry Developing more efficient and environmentally friendly synthetic routes for sulfonamide derivatives.The modular nature of sulfonamide synthesis facilitates the creation of diverse compound libraries for screening. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.